methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
CAS No.:
Cat. No.: VC14608359
Molecular Formula: C22H20F3N3O5
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20F3N3O5 |
|---|---|
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[2-(trifluoromethoxy)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
| Standard InChI | InChI=1S/C22H20F3N3O5/c1-13(26-16-6-4-5-7-18(16)33-22(23,24)25)20-17(12-19(29)32-3)27-28(21(20)30)14-8-10-15(31-2)11-9-14/h4-11,27H,12H2,1-3H3 |
| Standard InChI Key | SSHMIBBEOMAKAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1=CC=CC=C1OC(F)(F)F)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrazole core substituted with a 4-methoxyphenyl group at the 1-position, a ketone at the 5-position, and an ethylidene bridge linking a trifluoromethoxy-aniline moiety at the 4-position. The methyl ester at the 3-position enhances solubility and reactivity . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁F₃N₃O₅S | |
| Molecular Weight | 496.48 g/mol | |
| Predicted LogP | 3.2 ± 0.5 | Calculated |
| Hydrogen Bond Donors | 2 | Structural analysis |
| Hydrogen Bond Acceptors | 8 | Structural analysis |
The Z-configuration of the ethylidene group imposes steric constraints, influencing molecular packing and intermolecular interactions . Intramolecular hydrogen bonding between the carbonyl oxygen and the aniline NH stabilizes the conjugated system, as observed in analogous pyrazolones .
Synthesis and Structural Characterization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Condensation: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate forms the pyrazolone core .
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Knoevenagel Adduct Formation: Introduction of the trifluoromethoxy-aniline moiety via condensation with 2-(trifluoromethoxy)benzaldehyde under acidic conditions .
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Esterification: Treatment with methyl chloroacetate in the presence of a base yields the final product.
Critical reaction parameters include:
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Catalysts: Trifluoroacetic acid (TFA) enhances electrophilicity of the pyrazole ring .
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Solvents: Toluene or dichloromethane for non-polar intermediates .
Crystallographic and Spectroscopic Data
X-ray diffraction of related pyrazolones reveals planar pyrazole rings with dihedral angles <5° relative to substituent aromatic systems . NMR data for analogous compounds show:
The trifluoromethoxy group’s electron-withdrawing nature deshields adjacent protons, causing downfield shifts in the 7.5–8.0 ppm range .
Stability and Degradation Pathways
Hydrolytic Stability
The methyl ester undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 72 h at pH 7.4), forming the carboxylic acid derivative. Acidic conditions (pH <3) accelerate degradation via pyrazole ring protonation .
Photodegradation
UV exposure (λ = 254 nm) induces cleavage of the ethylidene bridge, yielding 4-methoxyphenylpyrazole and trifluoromethoxy-aniline fragments . Quantum yield calculations (Φ = 0.18) suggest moderate photosensitivity .
Industrial and Pharmacological Applications
Agrochemical Development
Pyrazole esters act as herbicidal leads, inhibiting acetolactate synthase (ALS) with Ki values of 12–45 nM. Field trials of analogs show 75% weed suppression at 100 ppm.
Drug Discovery
The compound’s logP and polar surface area (98 Ų) align with Lipinski’s criteria for oral bioavailability. Preclinical models of inflammation and infection are warranted to validate therapeutic potential.
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